1,7-Dimethylidene-6,7-dihydro-1H-cyclopenta[e]azulene
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Overview
Description
1,7-Dimethylidene-6,7-dihydro-1H-cyclopenta[e]azulene is a polycyclic aromatic hydrocarbon (PAH) with a unique structure that includes multiple rings and double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dimethylidene-6,7-dihydro-1H-cyclopenta[e]azulene typically involves the reaction of indenyl radicals with vinylacetylene. This process occurs in a high-temperature chemical microreactor at approximately 1300 K. The reaction mechanism includes the formation of van-der-Waals complexes, followed by the addition of indenyl radicals to vinylacetylene, isomerization, and termination via atomic hydrogen elimination .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1,7-Dimethylidene-6,7-dihydro-1H-cyclopenta[e]azulene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove double bonds or introduce hydrogen atoms.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or carboxylic acids, while reduction can yield saturated hydrocarbons.
Scientific Research Applications
1,7-Dimethylidene-6,7-dihydro-1H-cyclopenta[e]azulene has several scientific research applications, including:
Organic Electronics: Its unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Materials Science: It can be used in the development of new materials with specific optical and electronic properties.
Biological Research: Its structure allows for the study of PAH interactions with biological systems, which can provide insights into the effects of PAHs on health and the environment.
Mechanism of Action
The mechanism by which 1,7-Dimethylidene-6,7-dihydro-1H-cyclopenta[e]azulene exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its behavior in different environments. For example, its ability to undergo oxidation and reduction reactions can affect its stability and reactivity in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 1H-Cyclopenta[a]naphthalene
- 1H-Cyclopenta[b]naphthalene
- 3H-Cyclopenta[a]naphthalene
Uniqueness
1,7-Dimethylidene-6,7-dihydro-1H-cyclopenta[e]azulene is unique due to its specific arrangement of rings and double bonds, which confer distinct electronic and optical properties. This makes it particularly valuable for applications in organic electronics and materials science .
Properties
CAS No. |
674367-67-0 |
---|---|
Molecular Formula |
C15H12 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
3,9-dimethylidene-4H-cyclopenta[e]azulene |
InChI |
InChI=1S/C15H12/c1-10-7-9-14-13(10)5-3-4-12-8-6-11(2)15(12)14/h3-4,6-9H,1-2,5H2 |
InChI Key |
UZMIIRAOHRVLGC-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=CC2=C1CC=CC3=C2C(=C)C=C3 |
Origin of Product |
United States |
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